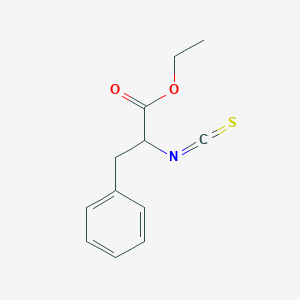

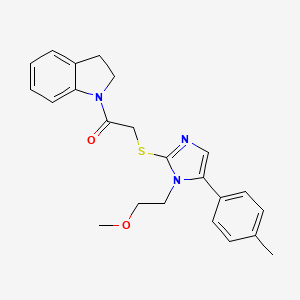

![molecular formula C14H10BrN3O2S2 B2653102 N-(6-acetamidobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide CAS No. 391223-73-7](/img/structure/B2653102.png)

N-(6-acetamidobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The benzothiazole-2-yl urea was prepared by treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The benzothiazole-2-yl-urea was then refluxed with hydrazine hydrate to yield the product N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide . The infrared spectra showed characteristic absorption bands at various frequencies .Physical And Chemical Properties Analysis

The compound has a molecular weight of 396.5 g/mol. The 1H NMR (DMSO-d6) δ values are: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH2), 3.82 (s, 3H, CH3) .科学的研究の応用

Anti-Infectious Agent Properties :

- Thiazolides, including compounds similar to N-(6-acetamidobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide, have shown promise as anti-infectious agents against a range of intestinal intracellular and extracellular protozoan parasites, bacteria, and viruses. (Brockmann et al., 2014)

Antimicrobial Activity :

- Compounds with structures related to N-(6-acetamidobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide have been found to possess significant antimicrobial properties, showing activity against bacteria and fungi, including Methicillin-resistant Staphylococcus aureus (MRSA). (Anuse et al., 2019)

Antibacterial Agents :

- Analogues of N-(6-acetamidobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. (Palkar et al., 2017)

Anti-Inflammatory Properties :

- Related 5-substituted benzo[b]thiophene derivatives have shown potent anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory conditions. (Radwan et al., 2009)

Antioxidant Activities :

- Some N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, structurally related to N-(6-acetamidobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide, exhibited moderate to significant antioxidant properties. (Ahmad et al., 2012)

Urease Inhibition :

- Some N-(6-arylbenzo[d]thiazol-2-yl)acetamides have shown significant activity in inhibiting urease, suggesting potential use in treating diseases associated with urease-producing bacteria. (Gull et al., 2016)

Anticancer Potential :

- Various N-substituted benzothiazole derivatives, related to the compound , have been evaluated for their potential as anticancer agents, showing promising activity against different cancer cell lines. (Ravinaik et al., 2021)

Photovoltaic Efficiency Modeling :

- The compound's analogs have been studied for their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating good light harvesting efficiency and free energy of electron injection, important parameters for photovoltaic applications. (Mary et al., 2020)

将来の方向性

The compound and its derivatives have shown promising results in various biological activities like antioxidant, haemolytic, antibacterial and urease inhibition . Future research could focus on exploring its potential in other therapeutic areas and improving its synthesis process for better yield and purity. Further in-depth studies on its mechanism of action and safety profile will also be beneficial.

特性

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-5-bromothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2S2/c1-7(19)16-8-2-3-9-11(6-8)22-14(17-9)18-13(20)10-4-5-12(15)21-10/h2-6H,1H3,(H,16,19)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDWHWKNSBHYGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetamidobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2653024.png)

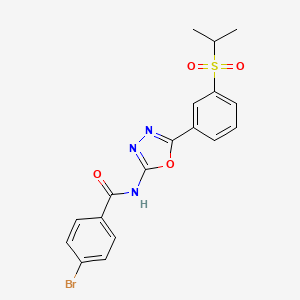

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2653028.png)

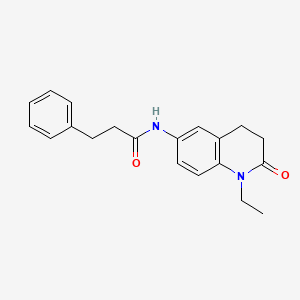

![N-(2-Methoxyethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2653029.png)

![2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde](/img/structure/B2653034.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B2653038.png)